molecular formula C26H22O10 B12508002 3-(3,4-Dihydroxyphenyl)-2-[(3-{2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl}prop-2-enoyl)oxy]propanoic acid

3-(3,4-Dihydroxyphenyl)-2-[(3-{2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl}prop-2-enoyl)oxy]propanoic acid

Cat. No.: B12508002
M. Wt: 494.4 g/mol
InChI Key: YMGFTDKNIWPMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salvianolic acid A is a water-soluble polyphenolic compound extracted from the roots of Salvia miltiorrhiza, commonly known as Danshen. This traditional Chinese medicinal herb has been used for centuries to treat cardiovascular diseases. Salvianolic acid A is renowned for its potent antioxidant properties and its ability to protect against various cardiovascular and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salvianolic acid A can be synthesized through a series of chemical reactions involving the esterification of danshensu and caffeic acid derivatives. The process typically involves the use of protective groups to ensure the selective reaction of functional groups and the use of catalysts to enhance reaction efficiency .

Industrial Production Methods: Industrial production of salvianolic acid A often involves the extraction from Salvia miltiorrhiza using solvents such as ethanol or methanol. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) and preparative chromatography to obtain high-purity salvianolic acid A .

Chemical Reactions Analysis

Types of Reactions: Salvianolic acid A undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced forms of salvianolic acid A, as well as substituted derivatives that retain the core polyphenolic structure .

Scientific Research Applications

Salvianolic acid A has a wide range of scientific research applications:

Mechanism of Action

Salvianolic acid A exerts its effects through multiple mechanisms:

Molecular Targets and Pathways: Salvianolic acid A targets multiple proteins and pathways, including:

Comparison with Similar Compounds

    Salvianolic acid B: More abundant but less potent than salvianolic acid A.

    Salvianolic acid C: Formed by the combination of two molecules of danshensu.

    Salvianolic acid D: Characterized as a dimer of caffeic acid .

Uniqueness: Salvianolic acid A is unique due to its potent antioxidant and anti-inflammatory properties, making it more effective in protecting against oxidative stress and inflammation compared to other salvianolic acids .

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-[3-[2-[2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyloxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGFTDKNIWPMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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